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Compound of Interest

Compound Name:
2-chloro-N-(3-fluoro-4-

methylphenyl)acetamide

CAS No.: 100599-62-0

Cat. No.: B022055

Get Quote

Executive Summary & Chemical Profile
2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS: 100599-62-0) is a bifunctional

organohalide serving two critical roles in modern drug discovery: as a synthetic intermediate for

constructing substituted glycine derivatives and as a covalent electrophilic fragment in

Fragment-Based Drug Discovery (FBDD).[1][2][3]

Its structure features an

-chloroacetamide "warhead" capable of

alkylation, modulated by an electron-withdrawing fluorine atom and a steric methyl group on
the phenyl ring.[1][2] This specific substitution pattern (3-fluoro-4-methyl) is designed to
enhance metabolic stability (blocking metabolic soft spots) and improve lipophilic interactions
within hydrophobic protein pockets compared to unsubstituted anilides.[1][2]
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Property Value Note

Molecular Formula

Molecular Weight 201.62 g/mol
Ideal for fragment libraries

(<300 Da).[1][2]

ClogP ~2.3
Moderate lipophilicity;

membrane permeable.[2]

Reactivity Class Alkylating Agent
Reacts with thiols (Cys) and

amines (Lys/His).[2]

Physical State White to off-white solid

Solubility
DMSO (>50 mM), DCM,

MeOH

Poor water solubility; requires

organic co-solvent.[1][2]

Safety & Handling (Critical)
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target

Organ Toxicity (Respiratory).[1][2]

Alkylating Potential: As an

-chloroacetamide, this compound is a direct-acting alkylating agent.[1][2] It can irreversibly
modify cellular proteins and DNA.[2]

Containment: All weighing and reaction setups must occur inside a certified chemical fume

hood.

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to

quench the alkylating capability via nucleophilic attack) before disposal.[2]

Protocol 1: High-Purity Synthesis
Context: While commercially available, in-house synthesis allows for the introduction of

isotopically labeled anilines or rapid access to fresh material free of hydrolysis byproducts

(hydroxyacetamide).[2]
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Reaction Scheme (DOT Visualization)

3-Fluoro-4-methylaniline

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

 Nucleophilic Acyl Substitution

Chloroacetyl Chloride

K2CO3 / DCM

HCl Scavenger

Click to download full resolution via product page

Figure 1: Synthesis pathway via Schotten-Baumann conditions.

Materials
3-Fluoro-4-methylaniline (1.0 eq)[1][2]

Chloroacetyl chloride (1.2 eq)[1][2]

Triethylamine (TEA) or

(1.5 eq)[1][2]

Dichloromethane (DCM), anhydrous[1]

1M HCl and Sat.

Step-by-Step Methodology
Preparation: Dissolve 3-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (30 mL) in a

round-bottom flask equipped with a magnetic stir bar.

Base Addition: Add TEA (15 mmol) and cool the mixture to 0°C using an ice bath. Rationale:

Cooling prevents double-acylation and controls the exotherm.[1][2]

Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. The solution will

likely turn cloudy as amine salts precipitate.[2]
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Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by

TLC (Hexane:EtOAc 3:1).[2]

Workup:

Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline.[2]

Wash with Sat.

(2 x 20 mL) to remove excess acid chloride/acid.[2]

Wash with Brine, dry over

, and concentrate in vacuo.[1]

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-

30% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.

Protocol 2: Covalent Fragment Screening (Cysteine
Reactivity)
Context: This compound is a classic "Tuned Electrophile."[2] It is less reactive than

iodoacetamides (which are promiscuous) but reactive enough to label cysteine residues when

positioned by non-covalent interactions (the "proximity effect").[2] This protocol validates its

utility as a covalent warhead.[2]

Workflow: GSH Reactivity Assay
This assay measures the intrinsic reactivity (

) of the warhead against Glutathione (GSH), a proxy for solvent-exposed protein cysteines.[1]
[2]

Materials
Test Compound (10 mM stock in DMSO)

L-Glutathione, reduced (GSH)[1][2]
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Phosphate Buffer (PBS), pH 7.4[1][4]

Internal Standard (e.g., Indomethacin)[1]

LC-MS/MS system[1][2]

Methodology
Incubation: Prepare a reaction mixture containing:

50

Test Compound[2]

500

GSH (10-fold excess to ensure pseudo-first-order kinetics)

PBS (pH 7.[2][4][5]4) with 10% DMSO (to ensure solubility).

Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile to stop the

reaction.

Analysis: Analyze by LC-MS. Monitor the disappearance of the parent mass (

) and the appearance of the GSH-adduct (

).[2]

Calculation: Plot

vs. time. The slope represents

.[2]

Interpretation:

: Highly reactive (Potential toxicity/promiscuity).[2]
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: Ideal range for Targeted Covalent Inhibitors (TCIs).[2]

: Low reactivity (Requires strong non-covalent binding to drive reaction).[2]

Protocol 3: Scaffold Elaboration (Library Synthesis)
Context: To transform the fragment into a lead-like molecule, the chloride is displaced by

secondary amines. This creates a library of 2-amino-N-arylacetamides.[1][2]

Reaction Scheme (DOT Visualization)

2-Cl-N-(3-F-4-Me-Ph)acetamide

Target Amino-Acetamide

 SN2 Displacement

Secondary Amine
(e.g., Morpholine)

KI (0.1 eq)

Finkelstein Activation

Click to download full resolution via product page

Figure 2: Finkelstein-assisted amination for library generation.

Methodology
Setup: In a 4 mL vial, combine:

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide (0.2 mmol)[1][2]

Secondary Amine (0.24 mmol, e.g., N-methylpiperazine, morpholine)[1]

(0.4 mmol)[1][2]

Potassium Iodide (KI, 0.02 mmol) - Catalyst.[1][2]

Acetonitrile (MeCN, 2 mL).[2]

Reaction: Cap and heat to 60°C for 4-12 hours.
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Mechanism:[1][6] KI converts the alkyl chloride (poor leaving group) to an alkyl iodide

(good leaving group) in situ, accelerating the reaction.

Workup: Filter off inorganic salts (

). Evaporate solvent.[2]

Validation: Verify product by LC-MS. The mass shift will be

.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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